![molecular formula C13H12BrN3O3S B2785757 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 853744-63-5](/img/structure/B2785757.png)
5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide” is an organic compound with the molecular formula C13H12BrN3O3S . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom. The nitrogen atom in the carboxamide group is further substituted with a 4-(methylsulfamoyl)phenyl group .作用机制
The mechanism of action of 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide involves its binding to the ATP-binding site of protein kinases CK1δ and CK1ε. This binding inhibits the activity of these enzymes, leading to downstream effects on their cellular functions. The specificity of this compound for CK1δ and CK1ε has been attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the ATP-binding site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in several studies. Inhibition of CK1δ and CK1ε has been shown to affect circadian rhythm, Wnt signaling, and DNA damage response, among other cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting CK1δ and CK1ε-mediated activation of the anti-apoptotic protein Mcl-1.
实验室实验的优点和局限性
The advantages of using 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide in lab experiments include its high potency and specificity for CK1δ and CK1ε. Additionally, the compound is stable and can be easily synthesized and purified. However, limitations of using this compound include its potential off-target effects and the need for careful optimization of experimental conditions to ensure specificity and efficacy.
未来方向
For research on 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide include investigating its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential off-target effects. Finally, efforts to optimize the synthesis and purification of this compound may lead to improved yields and increased accessibility for researchers.
合成方法
The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide involves the reaction of 5-bromo-3-picoline with 4-(methylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with carbon dioxide to produce the final product. The yield of this synthesis method is reported to be high, and the compound can be easily purified using standard techniques.
科学研究应用
5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide has been investigated for its potential therapeutic applications in several areas. It has been shown to be a potent inhibitor of several enzymes, including the protein kinases CK1δ and CK1ε, which play critical roles in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. Inhibition of these enzymes has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c1-15-21(19,20)12-4-2-11(3-5-12)17-13(18)9-6-10(14)8-16-7-9/h2-8,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAPKJZJFLVGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

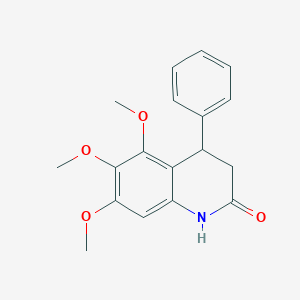
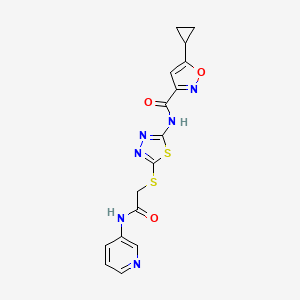

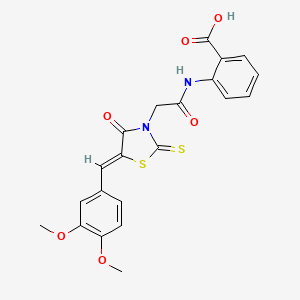
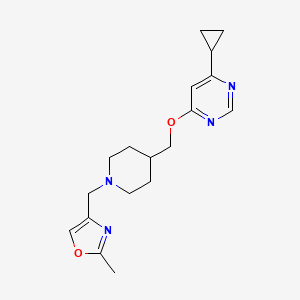
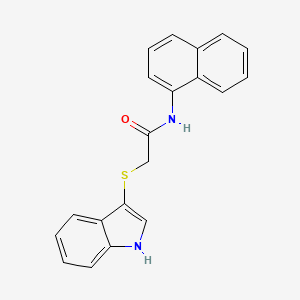
![7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2785684.png)
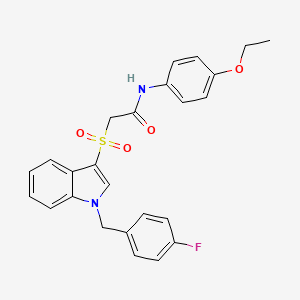
![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)
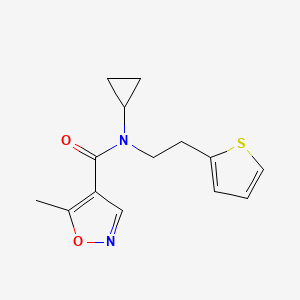
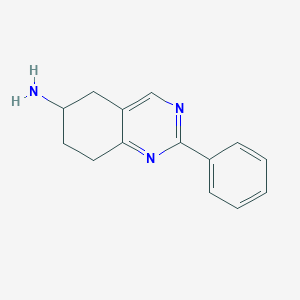
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)
![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)